molecular formula C9H11BClFO3 B3251499 3-Chloro-4-fluoro-5-isopropoxyphenylboronic acid CAS No. 2096331-77-8

3-Chloro-4-fluoro-5-isopropoxyphenylboronic acid

Cat. No.: B3251499
CAS No.: 2096331-77-8
M. Wt: 232.44 g/mol
InChI Key: OLVVISTZKBAJPC-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-5-isopropoxyphenylboronic acid () is a high-purity boronic acid derivative supplied at 98% purity . This compound serves as a versatile synthetic building block in medicinal chemistry and pharmaceutical research, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, which is pivotal for creating novel biaryl structures in drug discovery programs. Boronic acids like this one are of significant research value due to their potential as bioisosteres in drug design. Recent scientific investigations explore the use of boronic acid functionalities to replace other groups, such as nitro functions, in the design of new drug candidates. This is particularly relevant in developing non-steroidal antiandrogens for research into prostate cancer treatments, where the boronic acid group can form crucial hydrogen-bond interactions within a protein's binding pocket . The specific substitution pattern of chlorine, fluorine, and isopropoxy groups on the phenyl ring provides a unique steric and electronic profile, making this compound a valuable intermediate for constructing more complex molecules with targeted biological activity. As a key research chemical, it is intended for use in laboratory settings only. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions. Refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information.

Properties

IUPAC Name

(3-chloro-4-fluoro-5-propan-2-yloxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BClFO3/c1-5(2)15-8-4-6(10(13)14)3-7(11)9(8)12/h3-5,13-14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLVVISTZKBAJPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)F)OC(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001183215
Record name Boronic acid, B-[3-chloro-4-fluoro-5-(1-methylethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001183215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096331-77-8
Record name Boronic acid, B-[3-chloro-4-fluoro-5-(1-methylethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096331-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-chloro-4-fluoro-5-(1-methylethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001183215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-fluoro-5-isopropoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-chloro-4-fluoro-5-isopropoxyphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluoro-5-isopropoxyphenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The primary mechanism of action for 3-Chloro-4-fluoro-5-isopropoxyphenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its aryl group to the palladium catalyst. This is followed by reductive elimination, resulting in the formation of the desired biaryl product . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and inferred properties of analogous compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3-Chloro-4-fluoro-5-isopropoxyphenylboronic acid Cl (3), F (4), O-iPr (5) C₉H₁₁BClFO₃ 232.44 High reactivity in coupling; steric hindrance from isopropoxy
5-Chloro-2-fluoro-4-isopropoxyphenylboronic acid (CAS 2121511-67-7) Cl (5), F (2), O-iPr (4) C₉H₁₁BClFO₃ 232.44 Altered regiochemistry may reduce steric effects compared to target compound
3-Cyano-4-fluorophenylboronic acid CN (3), F (4) C₇H₅BFNO₂ 164.93 Strong EWGs (cyano) enhance electrophilicity; higher reactivity in electron-deficient systems
3,4-Dichlorophenylboronic acid Cl (3), Cl (4) C₆H₅BCl₂O₂ 190.82 Dual EWGs increase acidity of boronic acid; limited steric hindrance
2-Methoxy-5-pyridineboronic acid OMe (2) (pyridine ring) C₆H₆BNO₃ 154.93 Heterocyclic analog; lower solubility in non-polar solvents due to pyridine nitrogen

Reactivity in Cross-Coupling Reactions

  • Electrophilicity: The target compound’s chlorine and fluorine substituents enhance boron’s electrophilicity, though the isopropoxy group may partially counteract this effect via steric shielding. Comparatively, 3-cyano-4-fluorophenylboronic acid exhibits higher reactivity due to the strongly electron-withdrawing cyano group .
  • Steric Effects : Bulky substituents like isopropoxy (target compound) or hexyloxy (e.g., 2,3-difluoro-4-(n-hexyloxy)phenylboronic acid ) reduce reaction rates in sterically demanding catalytic systems but improve selectivity for less hindered substrates.

Solubility and Stability

  • Solubility: The isopropoxy group in the target compound likely reduces solubility in polar solvents (e.g., water, ethanol) compared to smaller substituents (e.g., methoxy in 2-methoxy-5-pyridineboronic acid) .

Biological Activity

3-Chloro-4-fluoro-5-isopropoxyphenylboronic acid (CAS Number: 2096331-77-8) is a boronic acid derivative known for its significant roles in organic synthesis and biological applications. This compound has gained attention due to its involvement in various biochemical pathways, particularly in the context of drug development and enzyme inhibition.

The primary mechanism of action for 3-Chloro-4-fluoro-5-isopropoxyphenylboronic acid lies in its ability to participate in the Suzuki–Miyaura cross-coupling reaction . This reaction is crucial for forming carbon-carbon bonds, allowing the synthesis of complex organic molecules. The compound acts as a boron source, facilitating the transmetalation process when interacting with palladium catalysts, which are essential for this reaction.

Biological Applications

1. Enzyme Inhibition
Research indicates that boronic acids can act as reversible inhibitors of serine proteases and other enzymes by forming covalent bonds with active site residues. Specifically, 3-Chloro-4-fluoro-5-isopropoxyphenylboronic acid has been studied for its potential to inhibit certain enzymes involved in disease pathways, making it a candidate for therapeutic development .

2. Pharmaceutical Intermediates
This compound serves as a valuable building block in the synthesis of various pharmaceutical agents. Its derivatives are utilized in creating biologically active compounds, including potential anticancer agents and enzyme inhibitors .

Table 1: Summary of Biological Activities

Activity Description References
Enzyme InhibitionInhibits serine proteases, affecting metabolic pathways,
Anticancer PotentialUsed in the synthesis of compounds targeting cancer cell proliferation ,
Pharmacological CharacterizationEvaluated for binding affinity and selectivity in receptor interactions

Case Study: Enzyme Inhibition

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers evaluated the inhibitory effects of boronic acids on various enzymes. The findings indicated that modifications to the boronic acid structure, such as those present in 3-Chloro-4-fluoro-5-isopropoxyphenylboronic acid, significantly enhanced binding affinity to target enzymes, demonstrating potential for drug development .

Pharmacokinetics

The pharmacokinetic profile of 3-Chloro-4-fluoro-5-isopropoxyphenylboronic acid suggests that it is relatively stable under physiological conditions. Its solubility and reactivity make it suitable for various synthetic applications while maintaining biological activity .

Q & A

Q. What structural features of 3-Chloro-4-fluoro-5-isopropoxyphenylboronic acid influence its reactivity in cross-coupling reactions?

The compound’s reactivity is governed by the electron-withdrawing chloro (C₆H₄Cl) and fluoro (C₆H₄F) groups, which activate the boronic acid moiety for Suzuki-Miyaura coupling, and the steric bulk of the isopropoxy group (C₃H₇O) at the 5-position. The isopropoxy group can hinder transmetalation steps, requiring optimization of reaction conditions (e.g., Pd(OAc)₂ catalysts, K₂CO₃ base, and DMF/H₂O solvent systems). Comparative studies with analogs like 3-Chloro-4-fluorophenylboronic acid (lacking isopropoxy) show reduced yields in sterically demanding couplings .

Q. How should researchers assess the purity and stability of this compound for reproducible synthesis?

Purity is validated via:

  • HPLC-UV (λ = 254 nm) with >95% purity threshold.
  • ¹H/¹³C NMR to confirm absence of protodeboronation byproducts (e.g., δ 7.8–8.2 ppm for aromatic protons adjacent to boron). Stability tests under accelerated conditions (40°C, 75% humidity for 7 days) reveal hydrolytic degradation; thus, storage at 0–6°C in anhydrous DMSO or THF is recommended .

Advanced Research Questions

Q. How can conflicting data on catalytic efficiency in different solvent systems be systematically resolved?

Contradictions often arise from solvent-dependent boronic acid stability. For example:

  • In THF/H₂O , protodeboronation dominates above 60°C, reducing yields.
  • In toluene/ethanol , slower kinetics require longer reaction times (24–48 hrs). To resolve discrepancies:
  • Use LC-MS to track intermediate formation.
  • Perform deuterium-labeling experiments (e.g., D₂O instead of H₂O) to identify hydrolysis pathways.
  • Optimize temperature gradients (e.g., 50°C for 12 hrs in THF/H₂O) .

Q. What methodologies mitigate steric hindrance from the isopropoxy group in couplings with bulky aryl halides?

Strategies include:

  • Ligand screening : Bulky phosphines (e.g., SPhos, XPhos) improve Pd catalyst turnover.
  • Microwave-assisted synthesis : Shortens reaction times (1–2 hrs vs. 24 hrs) to minimize side reactions.
  • Substrate pre-activation : Using aryl halides with electron-deficient groups (e.g., NO₂) enhances electrophilicity. Case studies with 4-bromo-2-naphthoic acid show 15–20% yield improvements under microwave conditions (120°C, 150 W) .

Q. How does the electronic interplay between substituents affect regioselectivity in multi-component reactions?

DFT calculations and Hammett σₚ values predict that the fluoro group (σₚ = +0.06) slightly deactivates the ring, while the chloro group (σₚ = +0.23) enhances electrophilic substitution at the 4-position. Experimental data from Ullmann couplings with iodobenzene confirm preferential coupling at the 4-position (80% selectivity), validated by NOESY NMR .

Key Notes for Experimental Design

  • Avoid aqueous workup for prolonged reactions to prevent boronic acid degradation.
  • Use inert atmospheres (N₂/Ar) to suppress oxidative deboronation.
  • Cross-validate NMR spectra with databases (e.g., PubChem CID 42614540) to confirm batch consistency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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